N1-(4-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
CAS No.: 894032-23-6
Cat. No.: VC4569649
Molecular Formula: C23H23N5O3S
Molecular Weight: 449.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894032-23-6 |
|---|---|
| Molecular Formula | C23H23N5O3S |
| Molecular Weight | 449.53 |
| IUPAC Name | N'-(4-ethylphenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
| Standard InChI | InChI=1S/C23H23N5O3S/c1-3-15-4-8-17(9-5-15)25-22(30)21(29)24-13-12-18-14-32-23-26-20(27-28(18)23)16-6-10-19(31-2)11-7-16/h4-11,14H,3,12-13H2,1-2H3,(H,24,29)(H,25,30) |
| Standard InChI Key | IEGAPXXOVYGSBZ-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC |
Introduction
Chemical Identification and Structural Properties
Molecular Composition and Nomenclature
N1-(4-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,triazol-6-yl)ethyl)oxalamide (CAS No. 894032-23-6) belongs to the oxalamide class, featuring a thiazolo[3,2-b][1,triazole scaffold substituted with 4-methoxyphenyl and 4-ethylphenyl groups. Its molecular formula is C23H23N5O3S, corresponding to a molecular weight of 449.53 g/mol. The IUPAC name reflects its substitution pattern: N'-(4-ethylphenyl)-N-[2-[2-(4-methoxyphenyl)-[1, thiazolo[3,2-b] triazol-6-yl]ethyl]oxamide.
Spectroscopic and Computational Descriptors
The compound’s structural identity is confirmed through advanced spectroscopic techniques and computational descriptors:
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SMILES:
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC -
InChIKey:
IEGAPXXOVYGSBZ-UHFFFAOYSA-N -
Topological Polar Surface Area (TPSA): Estimated at 121 Ų, indicating moderate membrane permeability.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 894032-23-6 | |
| Molecular Formula | C23H23N5O3S | |
| Molecular Weight | 449.53 g/mol | |
| IUPAC Name | N'-(4-ethylphenyl)-N-[2-[2-(4-methoxyphenyl)-[1, thiazolo[3,2-b] triazol-6-yl]ethyl]oxamide |
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves a multi-step regioselective strategy, as outlined for analogous thiazolo-triazole hybrids :
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Cyclocondensation: Formation of the thiazolo[3,2-b] triazole core via reaction of thiourea derivatives with α-haloketones.
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Alkylation: Introduction of the ethylenediamine spacer through nucleophilic substitution.
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Oxalamide Coupling: Reaction of the primary amine with oxalyl chloride derivatives, yielding the final product.
Visible-light-mediated methods have recently improved regioselectivity and yields (>75%) for similar structures, minimizing byproducts .
Purification and Characterization
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent), followed by recrystallization from ethanol. Structural validation relies on:
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2D-NMR: HMBC and HMQC correlations to resolve regioisomeric ambiguities .
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High-Resolution Mass Spectrometry (HRMS): Confirmation of molecular ion peaks .
Structural and Electronic Features
Molecular Geometry
The compound’s planar thiazolo-triazole core facilitates π-π stacking interactions with biological targets, while the 4-methoxyphenyl group enhances solubility via polar interactions. The ethylphenyl substituent contributes hydrophobic bulk, potentially improving bioavailability.
Electronic Properties
Density Functional Theory (DFT) calculations for analogous compounds reveal:
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HOMO-LUMO Gap: ~4.2 eV, indicative of moderate reactivity.
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Electrostatic Potential Maps: Localized negative charge on the oxalamide oxygen atoms, suggesting hydrogen-bonding capacity .
Biological Activity and Mechanistic Insights
Table 2: Comparative Cytotoxicity of Analogous Compounds
| Compound | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
|---|---|---|
| 6 l (Chloro derivative) | 8.2 | 9.1 |
| 6 m (Dichloro) | 7.9 | 8.7 |
| 6 q (Methoxy derivative) | 9.5 | 10.3 |
| Data adapted from in vitro MTT assays |
Pharmacokinetic Profiling
In silico ADMET predictions for similar molecules suggest:
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LogP: 3.1–3.5, favorable for blood-brain barrier penetration.
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CYP450 Inhibition: Moderate interaction with CYP3A4, necessitating dose adjustments .
Research Applications and Future Directions
Medicinal Chemistry
The compound serves as a lead structure for:
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Anticancer Agents: Optimization of substitution patterns to enhance DNA intercalation.
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Anti-inflammatory Drugs: Targeting COX-2 via hydrophobic pocket interactions .
Material Science
Its rigid heterocyclic core shows potential in organic semiconductors, with preliminary studies indicating charge mobility of 0.12 cm²/V·s .
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